2-Azaspiro[4.6]undecane-4-carboxylic acid

Catalog No.
S14020410
CAS No.
M.F
C11H19NO2
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.6]undecane-4-carboxylic acid

Product Name

2-Azaspiro[4.6]undecane-4-carboxylic acid

IUPAC Name

2-azaspiro[4.6]undecane-4-carboxylic acid

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C11H19NO2/c13-10(14)9-7-12-8-11(9)5-3-1-2-4-6-11/h9,12H,1-8H2,(H,13,14)

InChI Key

VJDVZUAFYFJCEU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNCC2C(=O)O

2-Azaspiro[4.6]undecane-4-carboxylic acid is a complex organic compound belonging to the class of azaspiro compounds, characterized by a unique spirocyclic structure that incorporates nitrogen atoms. The molecular formula of this compound is C11H17NC_{11}H_{17}N with a molecular weight of approximately 179.26 g/mol. The presence of a carboxylic acid functional group enhances its chemical reactivity and potential biological activity. The spiro structure imparts distinct steric and electronic properties, making it an intriguing subject for both synthetic chemistry and pharmacological research.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of derivatives.
  • Substitution Reactions: Participation in nucleophilic or electrophilic substitution reactions.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives with specific functionalities.

Research indicates that azaspiro compounds, including 2-Azaspiro[4.6]undecane-4-carboxylic acid, exhibit various biological activities. They have been associated with:

  • Antimicrobial Effects: Potential activity against various bacterial strains.
  • Analgesic Properties: Possible pain relief mechanisms.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth.

The exact mechanisms of action are still under investigation, but they may involve interactions with specific biological targets such as receptors or enzymes.

The synthesis of 2-Azaspiro[4.6]undecane-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Involving the formation of the spirocyclic core from suitable precursors containing both nitrogen and carbon functionalities.
  • Functionalization Techniques: Allowing for the introduction of various functional groups post-cyclization.
  • Multi-Step Synthesis: Often involving intermediate compounds that are further transformed into the final product.

These methods enable controlled synthesis while allowing for variations in structure and functionality.

2-Azaspiro[4.6]undecane-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a precursor for new drugs targeting pain relief or antimicrobial activity.
  • Materials Science: Exploring its unique structural features for use in advanced materials or as ligands in coordination chemistry.
  • Biochemical Research: Investigating its interactions within biological systems to understand pharmacodynamics and pharmacokinetics.

Studies on the interactions of 2-Azaspiro[4.6]undecane-4-carboxylic acid with various biological systems are crucial for understanding its pharmacological profile. Such studies help determine optimal dosing regimens, potential side effects, and mechanisms of action, which are essential for developing therapeutic applications.

Several compounds share structural similarities with 2-Azaspiro[4.6]undecane-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Azaspiro[4.6]undecaneBasic azaspiro structure without substituentsPotential analgesic effects
7-Amino-5-azaspiro[2.4]heptaneDifferent spirocyclic frameworkNoted for antimicrobial activity
Ethyl 8-methyl-2-azaspiro[4.6]undecaneMethyl substitution at position 8Similar potential in pain relief
1,7-Dioxa-10-azaspiro[4.6]undecaneContains additional oxygen atomsMay exhibit different reactivity

The unique combination of structural features in 2-Azaspiro[4.6]undecane-4-carboxylic acid differentiates it from these similar compounds, potentially influencing its solubility, reactivity, and biological interactions.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.141578849 g/mol

Monoisotopic Mass

197.141578849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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